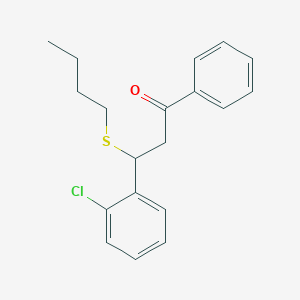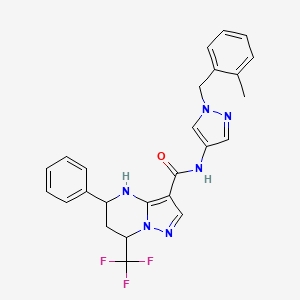
3-(Butylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one is an organic compound that belongs to the class of ketones It features a butylsulfanyl group, a chlorophenyl group, and a phenyl group attached to a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, phenylacetone, and butylthiol.
Condensation Reaction: The first step involves a condensation reaction between 2-chlorobenzaldehyde and phenylacetone in the presence of a base, such as sodium hydroxide, to form an intermediate.
Thioether Formation: The intermediate is then reacted with butylthiol in the presence of a catalyst, such as hydrochloric acid, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反応の分析
反応の種類
3-(ブチルスルファニル)-3-(2-クロロフェニル)-1-フェニルプロパン-1-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを生成するために酸化される可能性があります。
還元: 還元反応は、ケトン基をアルコールに変換できます。
置換: クロロフェニル基は、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、置換反応に使用できます。
生成される主な生成物
酸化: スルホキシドまたはスルホン。
還元: アルコール。
置換: 使用される求核剤に応じて、さまざまな置換誘導体。
4. 科学研究への応用
化学: 有機合成の中間体として使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性を研究されています。
医学: そのユニークな構造的特徴により、創薬における可能性があります。
工業: 新しい材料の開発や他の化学化合物の前駆体としての可能性があります。
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Possible applications in the development of new materials or as a precursor for other chemical compounds.
作用機序
3-(ブチルスルファニル)-3-(2-クロロフェニル)-1-フェニルプロパン-1-オンの作用機序は、その特定の用途によって異なります。 たとえば、薬物として使用される場合、酵素や受容体などの特定の分子標的に作用して効果を発揮する可能性があります。 関係する経路は、生物学的コンテキストによって異なります。
6. 類似の化合物との比較
類似の化合物
- 3-(メチルスルファニル)-3-(2-クロロフェニル)-1-フェニルプロパン-1-オン
- 3-(エチルスルファニル)-3-(2-クロロフェニル)-1-フェニルプロパン-1-オン
- 3-(プロピルスルファニル)-3-(2-クロロフェニル)-1-フェニルプロパン-1-オン
独自性
3-(ブチルスルファニル)-3-(2-クロロフェニル)-1-フェニルプロパン-1-オンは、ブチルスルファニル基が存在することで独自性があり、これはメチル、エチル、またはプロピルアナログと比較して、化学反応性と生物活性を影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- 3-(Methylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one
- 3-(Ethylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one
- 3-(Propylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one
Uniqueness
3-(Butylsulfanyl)-3-(2-chlorophenyl)-1-phenylpropan-1-one is unique due to the presence of the butylsulfanyl group, which can influence its chemical reactivity and biological activity compared to its methyl, ethyl, or propyl analogs.
特性
CAS番号 |
919794-92-6 |
|---|---|
分子式 |
C19H21ClOS |
分子量 |
332.9 g/mol |
IUPAC名 |
3-butylsulfanyl-3-(2-chlorophenyl)-1-phenylpropan-1-one |
InChI |
InChI=1S/C19H21ClOS/c1-2-3-13-22-19(16-11-7-8-12-17(16)20)14-18(21)15-9-5-4-6-10-15/h4-12,19H,2-3,13-14H2,1H3 |
InChIキー |
OJUIERWXDRBGCA-UHFFFAOYSA-N |
正規SMILES |
CCCCSC(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,6-Dimethyl-N-(2-propylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12615792.png)

![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)


![5-(4-Methoxyphenyl)tetrazolo[1,5-a]pyridine](/img/structure/B12615824.png)

![N-[1-(4-Ethoxyphenyl)-2,2,2-trifluoroethylidene]hydroxylamine](/img/structure/B12615834.png)

![2-[4-(1-Phenylethyl)piperazin-1-yl]-1-(thiophen-3-yl)ethan-1-one](/img/structure/B12615842.png)
